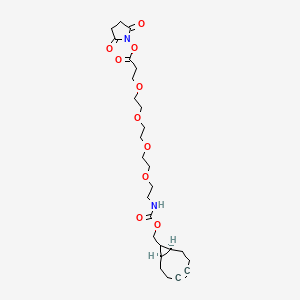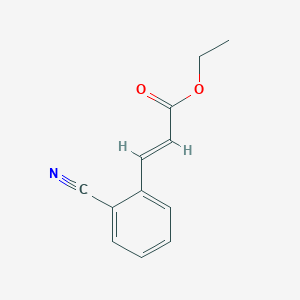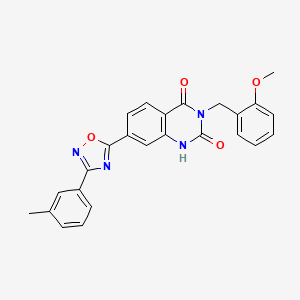![molecular formula C14H17N3OS B2402792 N-[4-(2-amino-1,3-thiazol-4-yl)phényl]-2,2-diméthylpropanamide CAS No. 795290-95-8](/img/structure/B2402792.png)
N-[4-(2-amino-1,3-thiazol-4-yl)phényl]-2,2-diméthylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazole derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the reaction of an amine with a suitable sulfur and nitrogen-containing compound . The exact method can vary depending on the specific compounds used and the desired product .Molecular Structure Analysis
The structure of 2-aminothiazole derivatives is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
- Les thiazoles présentent de puissantes propriétés antimicrobiennes. Par exemple, la sulfazole, un dérivé, présente des effets antimicrobiens. Des chercheurs ont exploré la synthèse de composés contenant le motif thiazole pour une utilisation potentielle dans la lutte contre les infections bactériennes et fongiques .
- La ritonavir, un autre composé à base de thiazole, est utilisé comme médicament antirétroviral dans le traitement du VIH/SIDA. Son inhibition de l'activité de la protéase virale contribue à son efficacité .
- L'abafungine, un dérivé du thiazole, présente une activité antifongique. Les chercheurs continuent d'enquêter sur son efficacité contre divers agents pathogènes fongiques .
- La tiazofurine, un composé contenant du thiazole, s'avère prometteur en tant qu'agent anticancéreux. Son mécanisme implique l'inhibition de la biosynthèse des nucléotides, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .
- Certains composés thiazoliques synthétisés présentent des propriétés antioxydantes in vitro. Ces molécules pourraient jouer un rôle dans la protection des cellules contre le stress oxydatif .
Activité antimicrobienne
Applications antirétrovirales
Potentiel antifongique
Propriétés anticancéreuses
Effets antioxydants
Activité hépatoprotectrice
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIDHLVCNOFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)


![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)



![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)





